molecular formula C8H8ClN3S B8530202 N'-(4-Chloro-3-cyanothiophen-2-yl)-N,N-dimethylmethanimidamide CAS No. 90312-19-9

N'-(4-Chloro-3-cyanothiophen-2-yl)-N,N-dimethylmethanimidamide

Cat. No. B8530202
CAS RN: 90312-19-9
M. Wt: 213.69 g/mol
InChI Key: MQLZNOHMXHJNSG-UHFFFAOYSA-N
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Patent
US05206375

Procedure details

4.5 parts of N,N-dimethyl-N'-(4-chloro-3-cyano-thien-2-yl)-formamidine in a mixture of 20 parts of formic acid and 20 parts of water are heated at the boil for 1 hour. After the mixture has cooled to room temperature, the product is filtered off under suction, washed with water and dried. 3 parts (77% of theory) of N-(4-chloro-3-cyanothien-2-yl)-formamide are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[N:4][C:5]1[S:6][CH:7]=[C:8]([Cl:12])[C:9]=1[C:10]#[N:11].C(O)=[O:15]>O>[Cl:12][C:8]1[C:9]([C:10]#[N:11])=[C:5]([NH:4][CH:3]=[O:15])[S:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=NC=1SC=C(C1C#N)Cl)C
Name
20
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated at the boil for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the product is filtered off under suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(SC1)NC=O)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.